

Comparative Analysis of Anti-Citreoviridin Antibody Cross-Reactivity with Other Mycotoxins

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Compound of Interest

Compound Name: Citreoviridin

Cat. No.: B190807

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This guide provides a detailed comparison of the cross-reactivity of various anti-**citreoviridin** (CTV) antibodies with other mycotoxins. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of antibody specificity, aiding in the selection of appropriate reagents for **citreoviridin** detection and quantification.

Quantitative Cross-Reactivity Data

The specificity of anti-**citreoviridin** antibodies is a critical factor for accurate mycotoxin detection. The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies against a panel of mycotoxins, as determined by competitive enzyme-linked immunosorbent assays (cELISA). Cross-reactivity is typically calculated as: $(IC_{50} \text{ of Citreoviridin} / IC_{50} \text{ of other mycotoxin}) \times 100\%$.

Table 1: Cross-Reactivity of Monoclonal Antibody 6B2

Mycotoxin	IC50 (ng/mL)	Cross-Reactivity (%)
Citreoviridin	4.1	100
Aflatoxin B1 (AFB1)	>200	<2.05
Aflatoxin B2 (AFB2)	>200	<2.05
Aflatoxin G1 (AFG1)	>200	<2.05
Aflatoxin G2 (AFG2)	>200	<2.05
Zearalenone (ZEN)	>200	<2.05
Deoxynivalenol (DON)	>200	<2.05

Data sourced from a study that developed a monoclonal antibody-based immunochromatographic strip assay.

Table 2: Cross-Reactivity of Monoclonal Antibodies 2-2 and 2-4

Compound	mAb 2-2 IC50 (ng/mL)	mAb 2-2 Cross-Reactivity (%)	mAb 2-4 IC50 (ng/mL)	mAb 2-4 Cross-Reactivity (%)
Citreoviridin	11	100	18	100
iso-Citreoviridin	Not commercially available	Insights from mixed standards	Not commercially available	Insights from mixed standards
2,4-dimethoxy-3-methylphenol (DMP)	>10,000	<0.11	>10,000	<0.18

Data from a study on the development and characterization of two monoclonal antibodies for **citreoviridin**. The IC50 for DMP was above the solubility limit in the test buffer.

Table 3: Specificity of Anti-**Citreoviridin** Polyclonal Antibody

Mycotoxins	Cross-Reactivity
Other tested mycotoxins	No cross-reactivity observed

A study developing a polyclonal antibody-based immunoassay reported no cross-reactivity with other tested mycotoxins, although the specific mycotoxins were not listed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity studies.

Indirect Competitive ELISA (ic-ELISA) Protocol for Monoclonal Antibody Specificity Assessment

This protocol is a representative method for determining the cross-reactivity of anti-**citreoviridin** monoclonal antibodies.

- Coating: Microtiter plates are coated with a **citreoviridin**-protein conjugate (e.g., CTV-BSA) at a concentration of 0.25 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
- Washing: The plates are washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
- Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 2 hours at 37°C.
- Washing: The plates are washed again as described in step 2.
- Competitive Reaction: A mixture of the anti-**citreoviridin** monoclonal antibody (in a predetermined optimal dilution) and varying concentrations of **citreoviridin** standard or the cross-reacting mycotoxin is added to the wells. The plate is then incubated for 1 hour at 37°C.
- Washing: The plates are washed again.

- **Secondary Antibody Incubation:** A secondary antibody, such as HRP-conjugated goat anti-mouse IgG, is added to the wells and incubated for 1 hour at 37°C.
- **Washing:** The plates are washed a final time.
- **Substrate Addition:** A substrate solution (e.g., TMB/H₂O₂) is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
- **Stopping the Reaction:** The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
- **Data Acquisition:** The absorbance is read at 450 nm using a microplate reader.
- **Data Analysis:** The IC₅₀ values (the concentration of analyte that causes 50% inhibition of antibody binding) are calculated from a dose-response curve. Cross-reactivity is then calculated using the formula mentioned above.

Visualizations

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram illustrates the general workflow for assessing the cross-reactivity of an antibody using a competitive immunoassay format.

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